cis-3,4-Dimethylpiperidin-3-ol CAS number and molecular formula
cis-3,4-Dimethylpiperidin-3-ol CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of cis-3,4-Dimethylpiperidin-3-ol, a substituted piperidine of interest in medicinal chemistry and drug discovery. The piperidine scaffold is a crucial component in a vast array of pharmaceuticals, and understanding the synthesis, stereochemistry, and properties of its derivatives is paramount for the development of novel therapeutics. This document delves into the chemical identity, stereoisomerism, synthetic approaches, and analytical characterization of cis-3,4-Dimethylpiperidin-3-ol.
Chemical Identity and Molecular Structure
cis-3,4-Dimethylpiperidin-3-ol is a heterocyclic organic compound featuring a piperidine ring substituted with two methyl groups at the 3 and 4 positions and a hydroxyl group at the 3 position. The "cis" designation indicates that the methyl groups at the 3 and 4 positions are on the same side of the piperidine ring.
Molecular Formula and Weight
The molecular formula for the free base of 3,4-Dimethylpiperidin-3-ol is C₇H₁₅NO . Its corresponding molecular weight is 129.20 g/mol . The hydrochloride salt form has the molecular formula C₇H₁₆ClNO and a molecular weight of 165.66 g/mol .[1][2]
Stereoisomerism
The presence of two chiral centers at the C3 and C4 positions gives rise to four possible stereoisomers. The cis configuration refers to the enantiomeric pair where the methyl groups are on the same face of the ring: (3R,4R) and (3S,4S). The trans configuration refers to the enantiomeric pair where the methyl groups are on opposite faces: (3R,4S) and (3S,4R).
This guide focuses on the cis isomers. It is crucial for researchers to consider the specific stereochemistry, as different isomers can exhibit distinct pharmacological activities and metabolic profiles.
CAS Numbers
Specific CAS numbers have been assigned to the hydrochloride salts of the individual stereoisomers:
| Stereoisomer | Form | CAS Number |
| (3R,4R)-3,4-dimethylpiperidin-3-ol | Hydrochloride Salt | 1951439-22-7 |
| (3R,4S)-3,4-dimethylpiperidin-3-ol (trans) | Hydrochloride Salt | 1951439-19-2 |
Synthesis of cis-3,4-Dimethylpiperidin-3-ol
The stereoselective synthesis of substituted piperidines is a well-explored area of organic chemistry. Achieving the desired cis-stereochemistry at the 3 and 4 positions can be accomplished through various synthetic strategies. While a specific, detailed protocol for the direct synthesis of cis-3,4-Dimethylpiperidin-3-ol is not extensively documented in readily available literature, general methods for producing cis-3,4-disubstituted piperidines can be adapted.
One plausible synthetic approach involves the stereoselective reduction of a suitable precursor, such as a 3,4-disubstituted pyridinium salt or a tetrahydropyridine derivative. The choice of reducing agent and reaction conditions is critical for controlling the stereochemical outcome.
Conceptual Synthetic Workflow
A potential synthetic route could be envisioned as follows:
Caption: Conceptual workflow for the synthesis of cis-3,4-Dimethylpiperidin-3-ol.
Key Synthetic Considerations
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Stereocontrol: The hydrogenation of substituted pyridines or the reduction of tetrahydropyridines often yields cis products. The choice of catalyst (e.g., platinum oxide, rhodium on alumina) and reaction conditions (pressure, temperature, solvent) can significantly influence the diastereoselectivity.
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Starting Materials: The synthesis would likely commence from a commercially available or readily synthesized substituted pyridine or piperidone derivative.
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Protecting Groups: The use of N-protecting groups, such as a benzyl or Boc group, may be necessary to modulate reactivity and prevent side reactions during the synthesis. These groups can be removed in the final steps to yield the desired product.
A general method for the synthesis of substituted piperidines involves the reduction of pyridinium salts. For instance, the reduction of an N-benzyl-3-hydroxy-4-methylpyridinium salt with a reducing agent like sodium borohydride could potentially lead to the desired piperidine structure. Subsequent stereoselective methylation at the 3-position would be required to complete the synthesis.
Spectroscopic Characterization
Detailed spectroscopic data for cis-3,4-Dimethylpiperidin-3-ol is not widely published. However, based on the known spectral properties of similar piperidine derivatives, the expected characteristics can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the two methyl groups, and the hydroxyl proton. The chemical shifts and coupling constants of the ring protons would be indicative of the cis stereochemistry. The N-H proton signal may be broad and its chemical shift dependent on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the carbons bearing the methyl and hydroxyl groups (C3 and C4) would be particularly informative.
Infrared (IR) Spectroscopy
The IR spectrum of cis-3,4-Dimethylpiperidin-3-ol is expected to exhibit characteristic absorption bands for the functional groups present:
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O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group, likely broadened by hydrogen bonding.
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N-H stretch: A moderate absorption in the 3200-3500 cm⁻¹ region, which may overlap with the O-H stretch.
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C-H stretch: Absorptions in the 2800-3000 cm⁻¹ range corresponding to the C-H bonds of the piperidine ring and methyl groups.
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C-O stretch: A band in the 1050-1150 cm⁻¹ region.
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C-N stretch: An absorption in the 1020-1220 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry would be a crucial tool for confirming the molecular weight of the compound. Under electron ionization (EI), the fragmentation pattern would likely involve the loss of the hydroxyl group, the methyl groups, and cleavage of the piperidine ring. Electrospray ionization (ESI) would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 130.22.
Applications in Research and Drug Development
While specific applications of cis-3,4-Dimethylpiperidin-3-ol are not extensively documented, its structural motif is present in a number of biologically active molecules. Substituted piperidines are known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.
The cis-3,4-dimethyl substitution pattern, in particular, can be found in compounds investigated for various therapeutic areas. For instance, derivatives of 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine have been explored as opioid antagonists. The stereochemistry at the 3 and 4 positions is often critical for receptor binding and pharmacological activity.
Therefore, cis-3,4-Dimethylpiperidin-3-ol serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its utility lies in providing a rigid scaffold with defined stereochemistry, which can be further functionalized to explore structure-activity relationships in drug discovery programs.
Handling and Storage
As with all laboratory chemicals, cis-3,4-Dimethylpiperidin-3-ol should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
